1-(4-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole
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Overview
Description
1-(4-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole is a chemical compound known for its unique structure and properties. This compound features an imidazole ring substituted with a 4-chlorophenyl group, an ethylthio group, and a phenyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with ethyl mercaptan and aniline in the presence of a base to form the intermediate compound. This intermediate is then cyclized using a suitable cyclizing agent to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts may also be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)ethanol: Known for its use as a catalyst in organic synthesis.
Bis(4-chlorophenyl) sulfone: Used in the production of polymers and as a precursor for other chemical compounds.
Uniqueness
1-(4-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole stands out due to its unique combination of substituents, which impart specific chemical and biological properties
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-ethylsulfanyl-5-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2S/c1-2-21-17-19-12-16(13-6-4-3-5-7-13)20(17)15-10-8-14(18)9-11-15/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRSNJUYKIAEEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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